molecular formula C14H21NO B5224549 2,6-dimethyl-4-(2-phenylethyl)morpholine

2,6-dimethyl-4-(2-phenylethyl)morpholine

Cat. No. B5224549
M. Wt: 219.32 g/mol
InChI Key: MNFAIDKLKWIOMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-dimethyl-4-(2-phenylethyl)morpholine, also known as DMPEM, is a chemical compound that has been of interest to scientists due to its potential applications in research. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-(2-phenylethyl)morpholine involves its binding to the sigma-1 receptor, which leads to the modulation of various signaling pathways. 2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2,6-dimethyl-4-(2-phenylethyl)morpholine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Biochemical and physiological effects:
2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to have several biochemical and physiological effects, including the modulation of neurotransmitter release and the reduction of oxidative stress and inflammation. 2,6-dimethyl-4-(2-phenylethyl)morpholine has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons. These effects suggest that 2,6-dimethyl-4-(2-phenylethyl)morpholine may have potential as a therapeutic agent for neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

2,6-dimethyl-4-(2-phenylethyl)morpholine has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor and its potential therapeutic applications. However, 2,6-dimethyl-4-(2-phenylethyl)morpholine can be difficult to synthesize and purify, and its effects can be difficult to measure in vivo. Additionally, the long-term effects of 2,6-dimethyl-4-(2-phenylethyl)morpholine on the brain and other organs are not well understood, and further research is needed to fully understand its safety and efficacy.

Future Directions

There are several future directions for research on 2,6-dimethyl-4-(2-phenylethyl)morpholine, including the development of more efficient synthesis methods and the study of its long-term effects on the brain and other organs. Further research is also needed to fully understand the mechanism of action of 2,6-dimethyl-4-(2-phenylethyl)morpholine and its potential therapeutic applications. Additionally, the development of more selective ligands for the sigma-1 receptor may lead to the development of more effective treatments for neurological and psychiatric disorders.

Synthesis Methods

2,6-dimethyl-4-(2-phenylethyl)morpholine can be synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with 2-phenylethyl bromide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2,6-dimethylmorpholine with benzyl bromide in the presence of sodium hydride. The yield of 2,6-dimethyl-4-(2-phenylethyl)morpholine can vary depending on the method used, and purification is necessary to obtain a high-quality product.

Scientific Research Applications

2,6-dimethyl-4-(2-phenylethyl)morpholine has been used in scientific research as a ligand for various receptors, including the sigma-1 receptor and the dopamine transporter. It has also been studied for its potential as an antidepressant and anxiolytic agent. 2,6-dimethyl-4-(2-phenylethyl)morpholine has been found to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This receptor has been implicated in several neurological and psychiatric disorders, making 2,6-dimethyl-4-(2-phenylethyl)morpholine a potential therapeutic agent for these conditions.

properties

IUPAC Name

2,6-dimethyl-4-(2-phenylethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-10-15(11-13(2)16-12)9-8-14-6-4-3-5-7-14/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFAIDKLKWIOMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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